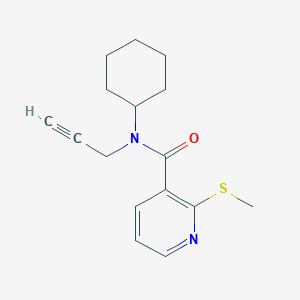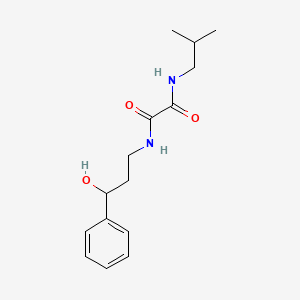
N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide” is a compound that contains an amide group, a phenyl group, and a hydroxy group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an isobutyloxalamide. The exact synthesis route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenyl and amide groups .Chemical Reactions Analysis
This compound could potentially participate in various chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The phenyl group could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity Research
Research into the neurochemistry and neurotoxicity of compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their effects on the nervous system, particularly focusing on serotonergic neurotoxicity. Such studies are critical for understanding the implications of compound exposure on neurological health and could be relevant for assessing related compounds' neuroactive potential or toxicity (D. Mckenna & Stephen J. Peroutka, 1990).
Chemistry and Biological Properties of Thioureas
Thioureas and their derivatives, including 1-(acyl/aroyl)-3-(substituted) thioureas, have been explored for their coordination chemistry and biological properties. This includes applications in ligand chemistry and potential therapeutic uses, underscoring the importance of structural analysis for medicinal chemistry applications (A. Saeed, U. Flörke, & M. Erben, 2014).
Radioprotective Drug Studies
Studies on compounds like WR-2721 (aminopropylaminoethylphosphorothioic acid) focus on their potential as radioprotective drugs, highlighting the importance of biophysical studies for optimizing clinical applications. Such research is crucial for developing therapies to protect normal tissues against radiation injury (J. Yuhas, 1982).
AKR1C3 Inhibitors
Research into AKR1C3 inhibitors, including various chemical classes, underlines the search for effective treatments for hormonal malignancies. The optimization of these inhibitors for clinical utility is a significant focus, demonstrating the application of chemical research in addressing specific health challenges (T. Penning, 2017).
Biomedical Applications of Polymers
The exploration of polymers like poly(N-isopropylacrylamide) for biomedical applications, such as drug delivery and tissue engineering, showcases the intersection of materials science and medicine. These studies aim to develop new materials with specific responses to biological environments, offering insights into how related chemical compounds might be utilized (Sonia Lanzalaco & E. Armelin, 2017).
Propriétés
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-17-15(20)14(19)16-9-8-13(18)12-6-4-3-5-7-12/h3-7,11,13,18H,8-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNZINJPPLYJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2926150.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)
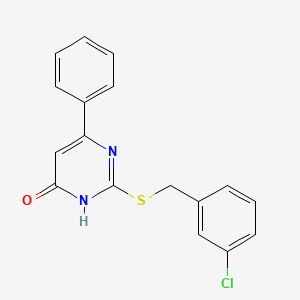
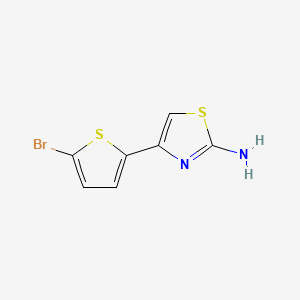
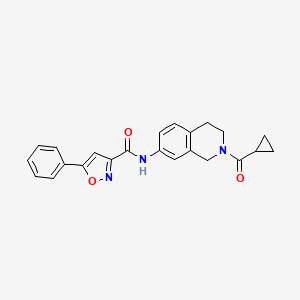
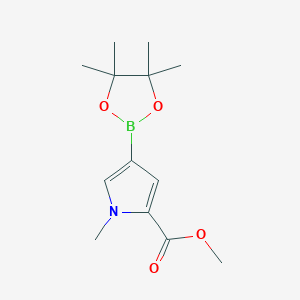
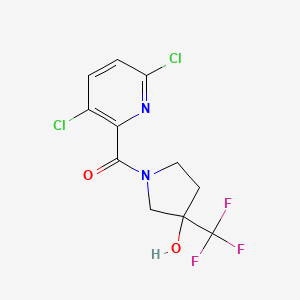
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide](/img/structure/B2926165.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2926166.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
